molecular formula C24H28N4O B10920899 azepan-1-yl(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

azepan-1-yl(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B10920899
M. Wt: 388.5 g/mol
InChI Key: HOAKXMUQDRWAGQ-UHFFFAOYSA-N
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Description

1-Azepanyl(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocycle containing nitrogen atoms, and various substituents that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-azepanyl(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-Azepanyl(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-azepanyl(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone involves its interaction with molecular targets such as TRKs. Upon binding to these kinases, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition can result in the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

1-Azepanyl(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:

The uniqueness of 1-azepanyl(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone lies in its specific substituents and their contribution to its biological activity, particularly its potential as a TRK inhibitor.

Properties

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

azepan-1-yl-(1-benzyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C24H28N4O/c1-17-22-20(24(29)27-13-7-2-3-8-14-27)15-21(19-11-12-19)25-23(22)28(26-17)16-18-9-5-4-6-10-18/h4-6,9-10,15,19H,2-3,7-8,11-14,16H2,1H3

InChI Key

HOAKXMUQDRWAGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N4CCCCCC4)CC5=CC=CC=C5

Origin of Product

United States

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